5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide typically involves multiple steps. One common route starts with the preparation of the benzamide core, followed by the introduction of the chloro, methoxy, and sulfamoyl groups through various organic reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with a hydroxyl group, while reduction may yield a compound with additional hydrogen atoms.
Scientific Research Applications
5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N,N-dimethyltryptamine: A tryptamine derivative with sedative effects.
5-chloro-N-(4-nitrophenyl)pentanamide: Another chloro-substituted compound with different functional groups.
Uniqueness
5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H33ClN2O4S |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
5-chloro-N-[2-[4-(dibutylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C24H33ClN2O4S/c1-4-6-16-27(17-7-5-2)32(29,30)21-11-8-19(9-12-21)14-15-26-24(28)22-18-20(25)10-13-23(22)31-3/h8-13,18H,4-7,14-17H2,1-3H3,(H,26,28) |
InChI Key |
NTZKYNDSECAROW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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